

Application Notes and Protocols: (1-Methylazetidin-3-yl)methanamine in Peptide Synthesis

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Compound of Interest

Compound Name: (1-Methylazetidin-3-yl)methanamine

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Introduction

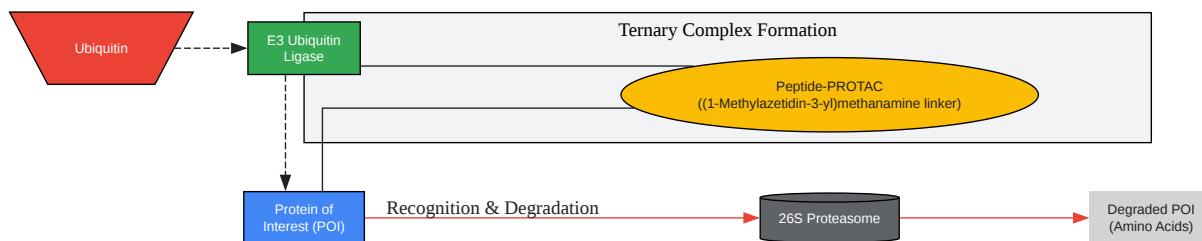
(1-Methylazetidin-3-yl)methanamine is a versatile building block increasingly utilized in medicinal chemistry and drug discovery. Its rigid azetidine core and primary amine handle make it an attractive moiety for incorporation into small molecules and peptides to modulate their physicochemical and pharmacological properties. Notably, it is classified as a "Protein Degrader Building Block," suggesting its potential role in the design of novel therapeutics such as proteolysis-targeting chimeras (PROTACs).^[1] This document provides detailed application notes and protocols for the incorporation of **(1-Methylazetidin-3-yl)methanamine** into peptide chains using solid-phase peptide synthesis (SPPS).

Application Notes

The introduction of **(1-Methylazetidin-3-yl)methanamine** into a peptide sequence can confer several advantageous properties. The saturated heterocyclic azetidine ring introduces conformational rigidity, which can be beneficial for optimizing binding affinity and selectivity to a biological target. The tertiary amine within the ring is basic and can be protonated at physiological pH, potentially improving aqueous solubility and cell permeability of the modified peptide.

A significant application of peptides modified with this moiety is in the development of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In this context, a peptide sequence can be designed to bind to a specific protein of interest, and the **(1-Methylazetidin-3-yl)methanamine** can serve as a linker or part of the E3 ligase-binding motif.

Below is a diagram illustrating a hypothetical signaling pathway for a PROTAC employing a peptide modified with **(1-Methylazetidin-3-yl)methanamine**.



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Caption: Hypothetical signaling pathway of a PROTAC utilizing a peptide-based binder and a **(1-Methylazetidin-3-yl)methanamine** containing linker to induce degradation of a protein of interest (POI).

Experimental Protocols

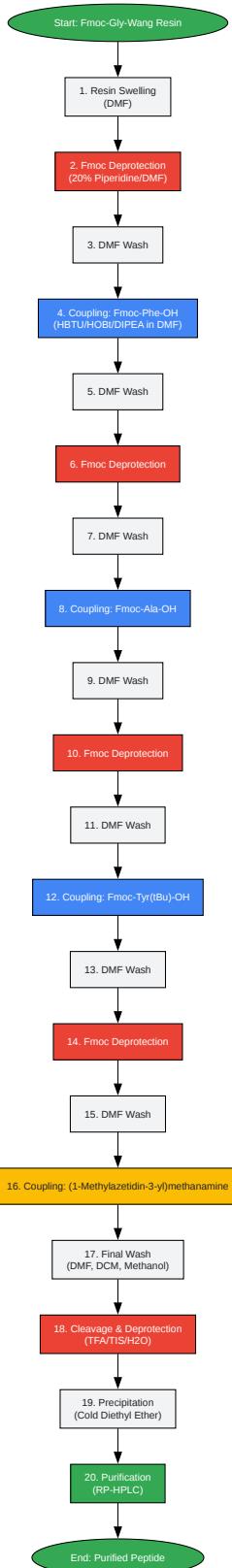
The following protocol describes the manual solid-phase synthesis of a model pentapeptide (Tyr-Ala-Phe-Gly-X, where X is **(1-Methylazetidin-3-yl)methanamine**) using Fmoc/tBu chemistry. This protocol is based on established solid-phase peptide synthesis (SPPS) methodologies.[2][3][4]

Materials:

- Fmoc-Gly-Wang resin

- Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH)
- **(1-Methylazetidin-3-yl)methanamine**
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBr (Hydroxybenzotriazole)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Deprotection agent: 20% Piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane), Methanol
- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
- Diethyl ether (cold)
- Solid-phase synthesis vessel
- Shaker

Experimental Workflow Diagram:

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Caption: Experimental workflow for the solid-phase synthesis of a peptide with a C-terminal **(1-Methylazetidin-3-yl)methanamine** modification.

Protocol:

- Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in the synthesis vessel.
- Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Shake for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes.
- Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
- Amino Acid Coupling (Repeating Cycle):
 - For each amino acid (Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH), pre-activate by dissolving 3 equivalents of the amino acid, 2.9 equivalents of HBTU, and 3 equivalents of HOBr in DMF. Add 6 equivalents of DIPEA and allow to react for 5 minutes.
 - Add the activated amino acid solution to the resin and shake for 2 hours.
 - Wash the resin as described in step 3.
 - Perform Fmoc deprotection as described in step 2.
 - Wash the resin as described in step 3.
- Coupling of **(1-Methylazetidin-3-yl)methanamine**:
 - After the final Fmoc deprotection of the N-terminal Tyr(tBu), wash the resin thoroughly.
 - Pre-activate the final amino acid on the resin by adding HBTU/HOBr/DIPEA in DMF.
 - Add 5 equivalents of **(1-Methylazetidin-3-yl)methanamine** to the activated resin and shake for 4 hours.
- Final Washing: Wash the resin with DMF (5 times), DCM (5 times), and Methanol (3 times). Dry the resin under vacuum.

- Cleavage and Deprotection:
 - Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the dried resin.
 - Shake for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate.
- Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.
- Purification and Characterization:
 - Centrifuge to pellet the crude peptide, wash with cold diethyl ether, and dry.
 - Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Characterize the purified peptide by mass spectrometry (e.g., ESI-MS) to confirm its identity.^[5]

Data Presentation

The following tables present hypothetical characterization and comparative data for the synthesized peptide.

Table 1: Hypothetical Characterization Data for Tyr-Ala-Phe-Gly-(**1-Methylazetidin-3-yl)methanamine**

Parameter	Expected Value
Purity (RP-HPLC)	>95%
Molecular Weight (Calculated)	597.7 g/mol
Mass (ESI-MS [M+H] ⁺)	598.3 m/z
Yield (after purification)	15-25%

Table 2: Illustrative Comparison of Modified vs. Unmodified Peptides

Property	Tyr-Ala-Phe-Gly-NH ₂ (Unmodified)	Tyr-Ala-Phe-Gly-(1-Methylazetidin-3-yl)methanamine (Modified)
Aqueous Solubility (pH 7.4)	Low	Moderate
LogD (pH 7.4)	1.2	0.5
Cell Permeability (Caco-2)	Low	Moderate
Metabolic Stability (microsomes)	Moderate	High

Disclaimer: The data presented in Tables 1 and 2 are illustrative examples and not derived from actual experimental results.

Conclusion

(1-Methylazetidin-3-yl)methanamine is a valuable building block for peptide modification. Its incorporation can enhance key drug-like properties such as solubility and cell permeability. The provided protocol, based on standard SPPS techniques, offers a framework for the synthesis and exploration of novel peptides containing this moiety. Further research into the biological activities of such modified peptides is warranted, particularly in the context of targeted protein degradation and other therapeutic applications.

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